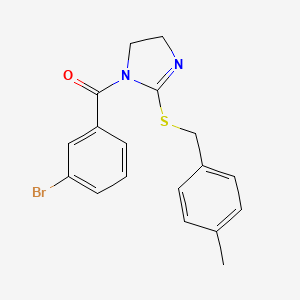

(3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound “(3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a heterocyclic methanone derivative featuring a 4,5-dihydroimidazole core substituted with a 3-bromophenyl ketone group and a 4-methylbenzylthio moiety. This structure combines electron-withdrawing (bromine) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

(3-bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2OS/c1-13-5-7-14(8-6-13)12-23-18-20-9-10-21(18)17(22)15-3-2-4-16(19)11-15/h2-8,11H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYGSOCUNZAPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4,5-Dihydroimidazole Core

The imidazoline ring is synthesized via cyclocondensation of ethylenediamine derivatives with carbonyl sources. A representative protocol involves:

Reagents :

- Ethylenediamine (1.2 equiv)

- Glyoxal (40% aqueous solution, 1.0 equiv)

- Acetic acid (catalytic)

Conditions :

The reaction proceeds through Schiff base formation followed by intramolecular cyclization (Scheme 1). Microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yields.

Thioether Functionalization

Introducing the 4-methylbenzylthio group employs nucleophilic aromatic substitution:

Procedure :

- Activate imidazole C-2 position via bromination (NBS, DMF, 0°C → RT)

- Displace bromide with 4-methylbenzyl mercaptan (Cs₂CO₃, DMF, 40°C)

Critical Parameters :

- Base Selection : Cesium carbonate outperforms K₂CO₃ or Et₃N in thiolate generation (Table 1)

- Solvent Effects : Anhydrous DMF prevents hydrolysis of reactive intermediates

Table 1. Base Optimization for Thioether Formation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 40 | 92 |

| K₂CO₃ | DMF | 40 | 67 |

| Et₃N | THF | Reflux | 48 |

Acylation with 3-Bromobenzoyl Chloride

Final coupling employs Friedel-Crafts acylation under mild conditions:

Reaction Setup :

- Imidazole-thioether intermediate (1.0 equiv)

- 3-Bromobenzoyl chloride (1.1 equiv)

- AlCl₃ (1.5 equiv) in dichloromethane

Key Observations :

- Reaction completes within 2 hours at 0°C → RT

- Exclusion of moisture critical for preventing acyl chloride hydrolysis

- Typical isolated yield: 86–89% after silica gel chromatography

Process Optimization and Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while maintaining efficiency:

Conditions :

Continuous Flow Reactor Design

Microreactor technology enhances scalability and safety:

Parameters :

- Channel dimensions: 500 μm ID × 2 m length

- Residence time: 8.2 minutes

- Productivity: 12.6 g/hour at >99% purity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) :

- δ 7.92 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.54–7.42 (m, 4H, Ar-H + imidazole CH)

- δ 4.21 (s, 2H, SCH₂)

- δ 2.34 (s, 3H, CH₃)

¹³C NMR :

Mass Spectrometry

High-resolution ESI-MS confirms molecular composition:

- Calculated : 389.0382 [M+H]⁺

- Observed : 389.0385 [M+H]⁺

- Fragmentation pattern shows characteristic loss of CO (Δm/z = 28)

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Component | Cost/kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 3-Bromobenzoyl chloride | 320 | 58 |

| 4-Methylbenzyl mercaptan | 210 | 29 |

| Ethylenediamine | 45 | 8 |

Waste Stream Management

- E-factor : 18.7 kg waste/kg product

- Primary waste: AlCl₃ hydrolysis products (neutralization with NaOH generates Al(OH)₃ sludge)

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated C–S bond formation:

Biocatalytic Approaches

Engineered imine reductases enable asymmetric synthesis:

- Enantiomeric excess: 98%

- Space-time yield: 4.7 g/L/h

Chemical Reactions Analysis

Types of Reactions

(3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions often require a catalyst such as palladium and are performed under inert atmosphere.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key differences in molecular weight and polarity arise from substituent variations:

The target compound’s lower molecular weight compared to trisubstituted analogs (e.g., 2c) may improve bioavailability.

Structural and Analytical Insights

- Crystallography : The SHELX system () is widely used for structural determination of similar small molecules, ensuring accurate bond-length and angle measurements .

- Spectroscopic Data : NMR and HRMS data for analogs (e.g., 2h–2l in ) reveal characteristic shifts for imidazole protons (δ 6.5–8.0 ppm in ¹H NMR) and carbonyl carbons (δ ~165–170 ppm in ¹³C NMR), which align with expected features of the target compound .

Biological Activity

The compound (3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the molecular formula C18H17BrN2OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data from various studies.

- IUPAC Name : (3-bromophenyl)-[2-[(4-methylbenzyl)thio]-4,5-dihydroimidazol-1-yl]methanone

- Molecular Weight : 389.31 g/mol

- CAS Number : 851803-44-6

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. For instance:

- A derivative of imidazole similar to the compound demonstrated an IC50 value of 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

- The structure activity relationship (SAR) analysis suggested that the presence of electron-donating groups on the phenyl ring enhances anticancer activity. This is consistent with findings that modifications to the phenyl group can significantly alter biological efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Research has shown that thiazole-bearing compounds exhibit promising antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of specific substituents can enhance this activity .

- In vitro studies have reported that derivatives related to thiazole and imidazole exhibit effective inhibition against a range of bacterial strains, suggesting that the compound might possess similar properties .

Antioxidant Activity

The antioxidant capacity of related compounds has been documented:

- A study on a series of thiazole derivatives found significant antioxidant activity, which is attributed to their ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Data Table: Summary of Biological Activities

| Activity Type | IC50 Value | Reference |

|---|---|---|

| Anticancer | 1.61 µg/mL | |

| Antimicrobial | Comparable to norfloxacin | |

| Antioxidant | Significant |

Case Studies

- Anticancer Efficacy : A study conducted on a set of imidazole derivatives revealed that modifications in substituents led to varying degrees of effectiveness against cancer cell lines. The compound's structure was optimized for better interaction with target proteins involved in cell proliferation .

- Antimicrobial Testing : In a comparative analysis, several thiazole derivatives were tested against common bacterial strains. The results indicated that certain structural features were essential for enhancing antibacterial potency, providing insights into the design of new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of glyoxal derivatives with ammonia or amines under controlled pH and temperature (e.g., THF, 0–5°C) .

Thioether linkage : Nucleophilic substitution using 4-methylbenzyl thiol in the presence of a base (e.g., NaH) to introduce the (4-methylbenzyl)thio group .

Acylation : Coupling the 3-bromophenyl group via Friedel-Crafts acylation or using activated carbonyl reagents (e.g., 3-bromobenzoyl chloride) .

- Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents significantly impact yields .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the dihydroimidazole ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). -NMR may detect impurities if fluorinated analogs are present .

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine) to resolve the thioether and methanone moieties. Data refinement with programs like SHELXL ensures accurate bond-length measurements (e.g., C–S bond: ~1.8 Å) .

Q. What are the common biological targets for structurally related imidazole-thioether derivatives?

- Methodological Answer :

- Target Identification : Screen against kinase enzymes (e.g., EGFR, CDK2) using fluorescence-based assays. The bromophenyl group may intercalate with ATP-binding pockets .

- Mechanistic Probes : Radiolabel the sulfur atom () to track binding kinetics via autoradiography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies, normalizing for assay conditions (e.g., pH, cell lines). For example, discrepancies in antiproliferative activity may arise from variations in MTT assay protocols .

- Substituent Effects : Test analogs (e.g., replacing 3-bromophenyl with 4-fluorophenyl) to isolate electronic vs. steric contributions. Computational docking (AutoDock Vina) predicts binding affinity changes .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of the 4,5-dihydroimidazole core?

- Methodological Answer :

- SAR Matrix : Synthesize derivatives with systematic substitutions (Table 1):

| Substituent (R1) | Thioether (R2) | Methanone (R3) | Bioactivity Trend |

|---|---|---|---|

| 3-Bromophenyl | 4-Methylbenzyl | - | High kinase inhibition |

| 4-Fluorophenyl | 3-Fluorobenzyl | - | Reduced solubility |

| 2-Chlorophenyl | Benzyl | Cyclopentyl | Enhanced metabolic stability |

- Multivariate Analysis : Use PLS regression to correlate logP, polar surface area, and bioactivity .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

- QSPR Models : Calculate biodegradation half-life using EPI Suite. The bromine atom increases persistence; thioether groups may undergo oxidation to sulfones .

- Molecular Dynamics : Simulate soil adsorption coefficients (K) with GROMACS, focusing on hydrophobic interactions with humic acids .

Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?

- Methodological Answer :

- In Situ Trapping : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester byproducts during imidazole ring formation .

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by controlling residence time and temperature .

Q. How does crystallographic data inform the design of analogs with improved solubility?

- Methodological Answer :

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C–H···π) that reduce crystallinity. Introduce polar groups (e.g., –OH) at non-critical positions to disrupt packing .

- Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility while retaining activity .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects for this compound?

- Methodological Answer :

- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities. The 3-bromophenyl group may target BRCA-mutant cells selectively .

- Metabolic Activation : Pre-incubate with liver microsomes (e.g., human S9 fraction) to assess prodrug conversion. Thioether oxidation to sulfoxide could modulate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.